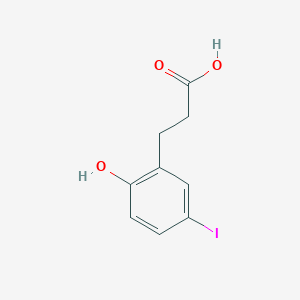

3-(2-Hydroxy-5-iodophenyl)propanoic acid

Description

Contextualization within Substituted Phenylpropanoic Acids and Iodinated Organic Compounds

3-(2-Hydroxy-5-iodophenyl)propanoic acid belongs to the broad family of phenylpropanoic acids, which are characterized by a phenyl ring attached to a propanoic acid moiety. This core structure is a well-established pharmacophore in medicinal chemistry, found in a variety of therapeutic agents. For instance, derivatives of phenylpropanoic acid are known to act as activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of metabolism. chemsrc.commedchemexpress.comgoogle.comgoogle.com The introduction of various substituents to the phenyl ring can significantly modulate the biological activity of these compounds, leading to the development of agents with cytotoxic bioactivity for potential use in oncology. nih.gov

The presence of an iodine atom on the phenyl ring places this compound within the category of iodinated organic compounds. The carbon-iodine bond is a key feature in many biologically active molecules and synthetic intermediates. In the realm of chemical biology, iodinated compounds are of particular interest. The iodine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of molecular structures. Furthermore, radioactive isotopes of iodine can be incorporated into molecules to create radiotracers for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allowing for the visualization of biological processes in vivo.

Historical Perspectives on its Emergence in Scientific Inquiry

The specific history of this compound in scientific literature is not extensively documented, suggesting it is a relatively novel compound in the landscape of chemical research. While general methods for the synthesis of substituted phenylpropanoic acids and the iodination of aromatic compounds have been known for a considerable time, the targeted synthesis and investigation of this particular molecule appear to be a more recent endeavor. Its emergence is likely linked to the growing interest in developing new chemical entities with unique biological activities. The combination of the phenylpropanoic acid scaffold with an iodine substituent presents a unique set of properties that researchers are beginning to explore. Commercial availability of the compound, identified by its CAS number 408531-67-9, indicates its accessibility for research purposes. bldpharm.combldpharm.comchemicalbook.com

Significance as a Research Scaffold and Chemical Probe in Modern Chemical Biology

The true potential of this compound lies in its prospective application as a research scaffold and a chemical probe. A research scaffold is a core molecular structure that can be systematically modified to create a library of related compounds for screening for biological activity. Given the known biological activities of other substituted phenylpropanoic acids, this compound represents a promising starting point for the development of new therapeutic agents. nih.govchemicalbook.commdpi.commdpi.comresearchgate.net For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated as potential antimicrobial and anticancer candidates. nih.govmdpi.commdpi.comresearchgate.net

As a chemical probe, this compound could be utilized to investigate biological systems. The iodine atom, for example, could be replaced with a radioactive isotope to create a probe for imaging studies or could be used in photoaffinity labeling experiments to identify protein binding partners. The phenolic hydroxyl group and the carboxylic acid moiety also offer sites for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups. While specific applications of this compound as a chemical probe are yet to be extensively reported, its structural features make it an intriguing candidate for such future investigations.

Below is a table summarizing some of the key physicochemical properties of this compound. chemsrc.combldpharm.com

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Boiling Point | 412.7 ± 40.0 °C at 760 mmHg |

| Density | 1.9 ± 0.1 g/cm³ |

| CAS Number | 408531-67-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxy-5-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHAWPDBDHUXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Hydroxy 5 Iodophenyl Propanoic Acid

Classical and Modern Approaches to the Synthesis of 3-(2-Hydroxy-5-iodophenyl)propanoic Acid

The synthesis of this compound is not typically accomplished in a single step but rather through a strategic sequence involving the formation of a phenylpropanoid precursor followed by specific functionalization.

Precursor Synthesis and Functionalization Strategies

The logical and common precursor for the target molecule is 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid. nih.gov This compound serves as the foundational scaffold upon which the iodo- group is installed. Melilotic acid is a naturally occurring compound found in plants like sweet clover (Melilotus albus and Melilotus officinalis) and is also commercially available, often making its synthesis in the lab unnecessary for subsequent reactions. nih.gov

Should a synthetic route to a phenylpropanoic acid precursor be required, various methods are available for arylpropanoic acid synthesis. For instance, processes starting from corresponding aryl aldehydes or ketones can be employed. Strategies for synthesizing 3-aryl-2-hydroxy propanoic acid derivatives, while differing by the position of the hydroxyl group, demonstrate routes such as the regioselective ring-opening of epoxides with organometallic reagents or the elaboration of amino acids like L-tyrosine. google.comgoogle.com These general approaches can be adapted for the synthesis of the 3-(2-hydroxyphenyl)propanoic acid backbone.

Regioselective Iodination Reactions on Phenolic Phenylpropanoid Scaffolds

With the 3-(2-hydroxyphenyl)propanoic acid precursor in hand, the crucial step is the regioselective introduction of an iodine atom onto the aromatic ring. The hydroxyl group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. Since the C-5 position is para to the hydroxyl group, it is the electronically favored site for iodination.

Several reagents and conditions have been developed for the highly regioselective iodination of phenols and their derivatives. nih.gov A common and effective method involves the use of N-iodosuccinimide (NIS) under neutral or acidic conditions. researchgate.net The combination of NIS with a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), has been shown to achieve mild and highly regioselective monoiodination of phenols at room temperature, favoring the para-product. nih.govresearchgate.net Other iodinating systems include iodine in the presence of a silver salt like silver sulfate (B86663) (Ag₂SO₄), although this can sometimes lead to mixtures of isomers depending on the solvent and substrate. nih.gov

Table 1: Selected Reagents for Regioselective Iodination of Phenols

| Reagent System | Conditions | Selectivity Noted | Citation |

| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (p-TSA) | Room Temperature | High para-selectivity | nih.govresearchgate.net |

| N-Iodosuccinimide (NIS) in DMF | Neutral conditions | High yield, depends on other protecting groups | researchgate.net |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Various solvents (e.g., n-hexane) | Can result in poor regioselectivity | nih.gov |

| Benzyltrimethylammonium dichloroiodate (BTMA.ICl₂) | Not specified | Used for iodination directed by a free phenol (B47542) | researchgate.net |

For the synthesis of this compound, treating melilotic acid with NIS would be a primary strategy, where the directing effect of the hydroxyl group ensures the iodine is installed at the desired C-5 position.

Hydroxylation Strategies for the Aromatic Ring System

Introducing a hydroxyl group onto a pre-existing iodinated phenylpropanoic acid is a less common synthetic strategy compared to the iodination of a phenolic precursor. The more established and controlled pathway involves starting with a readily available hydroxylated compound like melilotic acid. nih.gov Synthetically, achieving regioselective hydroxylation of an aromatic ring can be challenging and may require multi-step sequences, such as a boronation followed by oxidation, which is often more complex than direct iodination of a phenol.

Stereoselective Synthesis and Chiral Resolution Techniques for Propanoic Acid Derivatives

The parent compound, this compound, is achiral as it lacks a stereocenter. However, the propanoic acid scaffold is a common feature in many chiral molecules, particularly when substituted at the α-carbon (C2). Therefore, discussion of stereoselective synthesis is relevant for the creation of chiral analogs.

Should a chiral center be introduced, for example by adding a substituent at the C-2 position of the propanoic acid chain, several stereoselective synthetic methods could be employed. One powerful method is the Evans asymmetric aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries to control the stereochemistry of bond formation. nih.gov This approach has been used to synthesize β-hydroxy-α-methyl-phenylpropanoic acid derivatives with moderate to good diastereoselectivity. nih.gov

Once a racemic mixture of a chiral propanoic acid derivative is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several techniques:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The resulting salts can often be separated by crystallization, followed by acidification to recover the pure enantiomers of the acid. google.com

Chromatographic Resolution: Enantioselective high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used analytical and preparative method for separating enantiomers. mdpi.com Polysaccharide-based CSPs are particularly common. mdpi.com Another technique is countercurrent chromatography, which can use chiral selectors in the mobile or stationary phase. researchgate.net

Table 2: Chiral Resolution Techniques for Propanoic Acid Derivatives

| Technique | Description | Example Application | Citation |

| Diastereomeric Salt Crystallization | Reaction of the racemic acid with a chiral amine (e.g., α-methyl benzyl (B1604629) amine) to form separable diastereomeric salts. | Resolution of (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid. | google.com |

| Chiral HPLC | Separation of enantiomers on a column containing a chiral stationary phase (CSP). | Separation of 2-(chlorophenyl)propanoic acid isomers. | researchgate.net |

| Kinetic Resolution | Enantioselective reaction where one enantiomer reacts faster than the other, allowing for separation of the unreacted enantiomer and the product. | Non-enzymatic kinetic resolution of 2-aryl-2-fluoropropanoic acids using a chiral acyl-transfer catalyst. | mdpi.com |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

Derivatization of this compound is crucial for developing chemical probes and for conducting structure-activity relationship (SAR) studies. researchgate.net SAR studies involve systematically modifying the structure of a lead compound to understand which parts of the molecule are essential for its properties. researchgate.netnih.govnih.gov The primary functional groups available for derivatization on the target molecule are the carboxylic acid, the phenolic hydroxyl group, and the iodo-substituted aromatic ring (which can participate in cross-coupling reactions).

Esterification and Amidation for Modulating Research Properties

The carboxylic acid moiety is a prime target for modification through esterification and amidation. These transformations can significantly alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor, which are key properties for chemical probes.

Esterification: The conversion of the carboxylic acid to an ester is a straightforward and common derivatization. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). ceon.rsresearchgate.net The reaction rate and yield can be influenced by factors like temperature, the molar ratio of reactants, and the structure of the alcohol. ceon.rsresearchgate.net For example, increasing the alcohol-to-acid ratio generally increases the ester yield. researchgate.net

Amidation: The formation of an amide from the carboxylic acid requires activating the carboxyl group. A common method involves using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction with an amine. google.com Another approach is to first convert the carboxylic acid into a more reactive species, such as an active ester (e.g., a 4-nitrophenyl ester), which then readily reacts with an amine to form the desired amide. google.comresearchgate.net The reaction conditions, such as pH, can be critical; for instance, amidation reactions may be slow under acidic conditions due to the protonation of the amine nucleophile. researchgate.net

Table 3: Common Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product | Citation |

| Esterification | Alcohol (e.g., Ethanol, 1-Propanol), H₂SO₄ (catalyst) | Ester | ceon.rsresearchgate.net |

| Amidation | Amine, N,N'-Dicyclohexylcarbodiimide (DCC) | Amide | google.com |

| Amidation via Active Ester | 1. 4-Nitrophenol, DCC; 2. Amine | Amide | google.comresearchgate.net |

These derivatization strategies allow for the systematic exploration of the chemical space around this compound, enabling the fine-tuning of its properties for various research applications.

Introduction of Bioconjugation Handles (e.g., Click Chemistry Functionalities)

The modification of this compound to include bioconjugation handles is a critical step for its application in chemical biology and drug delivery. These handles allow for the covalent attachment of the molecule to other biomolecules or surfaces. Among the most powerful methods for bioconjugation is "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. mdpi.com The most common form of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. mdpi.comnih.gov

To equip this compound with a click chemistry functionality, an azide (B81097) or a terminal alkyne group can be introduced into its structure. The phenolic hydroxyl group and the carboxylic acid group are the most amenable sites for such modifications.

A common strategy involves the etherification of the phenolic hydroxyl group with a reagent containing a terminal alkyne or an azide. For example, propargyl bromide can be used to introduce a terminal alkyne, or an azido-alkyl-halide can be used to introduce an azide group. The reaction is typically carried out in the presence of a weak base.

Alternatively, the carboxylic acid moiety can be functionalized. This is often achieved by forming an amide bond with an amine-containing linker that already possesses an azide or alkyne group. Standard peptide coupling reagents can facilitate this reaction.

These strategies result in derivatives of this compound that are ready for click-conjugation to a variety of molecular partners, such as fluorescent dyes, polymers, or biomolecules like peptides and nucleic acids. thermofisher.com The azide group is a particularly useful bioorthogonal handle because it is small, stable, and not naturally present in biological systems. nih.gov

Synthesis of Analogs with Varied Aromatic Substitutions and Side Chain Modifications

The synthesis of analogs of this compound allows for the systematic exploration of its structure-activity relationship. Modifications can be targeted at the aromatic ring or the propanoic acid side chain to modulate the molecule's properties.

Aromatic Substitutions:

The iodophenyl group of this compound offers a scaffold for various modifications. The iodine atom can be replaced or other substituents can be introduced onto the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to introduce new carbon-carbon bonds at the position of the iodine. This allows for the synthesis of a wide array of analogs with different aryl, alkyl, or alkyne groups at the 5-position of the phenyl ring.

Furthermore, analogs with different substitution patterns on the phenyl ring can be synthesized from alternative starting materials. For example, using a starting phenol with different substituents would lead to a corresponding analog of this compound. The synthetic flexibility of related phenolic compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrates the potential to introduce a variety of heterocyclic structures to optimize biological activity. mdpi.com

Side Chain Modifications:

The propanoic acid side chain can also be a target for modification. The length of the alkyl chain can be varied, or substituents can be introduced along the chain. For example, alpha- or beta-amino acids can be incorporated into the side chain to introduce new functional groups and stereochemical complexity.

The carboxylic acid group is a key handle for modifications. It can be converted to an ester, an amide, or an alcohol. The synthesis of a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, where the side chain was optimized, highlights how modifications to this part of the molecule can significantly impact its biological properties. nih.gov These modifications can influence the molecule's solubility, lipophilicity, and its interaction with biological targets.

The table below summarizes some potential modifications for generating analogs of this compound, based on established synthetic strategies for related compounds. mdpi.comnih.gov

| Modification Type | Target Site | Potential Modification | Synthetic Strategy | Potential Impact |

| Aromatic Substitution | 5-position (Iodine) | Replacement with aryl, alkyl, or alkyne groups | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Altered steric and electronic properties, potential for new interactions with biological targets. |

| Aromatic Substitution | Other positions | Introduction of other functional groups (e.g., -NO2, -NH2, -Cl) | Use of appropriately substituted phenol starting materials | Modified solubility, hydrogen bonding capacity, and electronic properties. |

| Side Chain Modification | Propanoic acid chain | Variation in chain length (e.g., acetic or butanoic acid) | Synthesis from corresponding substituted phenols | Altered flexibility and spatial orientation of the functional groups. |

| Side Chain Modification | Carboxylic acid | Conversion to ester, amide, or alcohol | Standard esterification, amidation, or reduction reactions | Modified polarity, solubility, and ability to act as a hydrogen bond donor/acceptor. |

These synthetic strategies provide a toolbox for creating a diverse library of this compound analogs, which can be used to fine-tune its properties for various applications.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Hydroxy 5 Iodophenyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer the initial and most fundamental structural insights. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. docbrown.infodocbrown.info For 3-(2-Hydroxy-5-iodophenyl)propanoic acid, the spectra would show characteristic signals for the aromatic protons, the aliphatic protons of the propanoic acid side chain, the phenolic hydroxyl proton, and the carboxylic acid proton.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.eduyoutube.com For this molecule, COSY would show correlations between the two methylene (B1212753) groups (-CH₂-CH₂-) in the propanoic acid chain and between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom to which it is attached (¹J coupling). youtube.comsdsu.edu It simplifies the assignment process by definitively linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for connecting different molecular fragments. youtube.comsdsu.edu For instance, it would show correlations from the benzylic protons to the aromatic carbons and the carboxyl carbon, confirming the link between the phenyl ring and the propanoic acid chain.

The following tables summarize the predicted NMR data and key 2D correlations for this compound, based on data from analogous compounds.

Predicted ¹H and ¹³C NMR Data

science| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12.0 (broad s) | ~174 |

| Phenolic (OH) | Variable, broad | - |

| C1 (C-OH) | - | ~152 |

| C2 (C-CH₂) | - | ~129 |

| C3 (CH) | ~6.7 | ~117 |

| C4 (CH) | ~7.4 | ~140 |

| C5 (C-I) | - | ~85 |

| C6 (CH) | ~7.5 | ~138 |

| α-CH₂ | ~2.6 | ~35 |

| β-CH₂ | ~2.9 | ~30 |

Key Expected 2D NMR Correlations

device_hub| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | α-CH₂ ↔ β-CH₂ | Confirms the ethyl fragment of the propanoic acid chain. |

| COSY | H3 ↔ H4 | Confirms adjacency of protons on the aromatic ring. |

| HSQC | α-CH₂ / Cα, β-CH₂ / Cβ, H3/C3, H4/C4, H6/C6 | Assigns each proton to its directly bonded carbon. |

| HMBC | β-CH₂ → C2, C1, C3 | Links the propanoic chain to the aromatic ring. |

| HMBC | α-CH₂ → COOH | Connects the aliphatic chain to the carboxyl group. |

| HMBC | H6 → C2, C4 | Confirms the substitution pattern on the aromatic ring. |

NMR spectroscopy can also provide insights into the preferred three-dimensional shape or conformation of a molecule in solution. nih.gov For flexible molecules like this compound, this analysis often focuses on the rotational freedom around single bonds, particularly within the propanoic acid side chain. researchgate.net By measuring vicinal proton-proton coupling constants (³JHH) and observing through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the populations of different rotational isomers (rotamers) can be estimated. nih.govusda.gov This analysis helps to understand how factors like intramolecular hydrogen bonding (e.g., between the phenolic -OH and the carboxyl group) and steric hindrance influence the molecule's dynamic structure in different solvents. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns. docbrown.info

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule and, consequently, its elemental formula. mdpi.com For this compound (C₉H₉IO₃), the exact mass can be calculated using the masses of the most abundant isotopes. This unambiguous formula confirmation is a critical step in structure elucidation, distinguishing the target compound from any other isomers or compounds with the same nominal mass. nih.gov The calculated molecular weight is 292.070 g/mol . chemsrc.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov First, the molecular ion ([M-H]⁻ or [M+H]⁺) is selected. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed. semanticscholar.org This process provides a fragmentation fingerprint that is characteristic of the molecule's structure. Further fragmentation of a specific product ion (MS³) can provide even more detailed structural information. norman-network.net

For this compound, characteristic fragmentation pathways in negative ion mode would likely include:

Loss of a carboxyl group (-44 Da) from the deprotonated molecular ion [M-H]⁻.

Cleavage of the Cα-Cβ bond in the side chain.

Neutral loss of water (-18 Da) from the molecular ion.

Analysis of these fragmentation pathways allows for the confirmation of the different structural components and how they are connected.

Predicted Key MS/MS Fragmentation Data (Negative Ion Mode)

analytics| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| 290.96 | 246.97 | CO₂ (44 Da) | Loss of the carboxyl group. |

| 290.96 | 272.95 | H₂O (18 Da) | Loss of water, likely from carboxyl and phenolic hydroxyls. |

| 290.96 | 218.96 | C₃H₄O₂ (72 Da) | Cleavage yielding the iodophenolate ion. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined, providing exact bond lengths, bond angles, and torsional angles. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is crucial, as the biological activity of chiral molecules often resides in one specific enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (% ee). The successful chiral resolution of this compound relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase conditions.

For arylpropionic acids, polysaccharide-based CSPs are widely recognized for their excellent enantioselective capabilities. nih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, create a chiral environment where the enantiomers of the analyte can form transient, diastereomeric complexes with different stabilities, leading to their separation. nih.govresearchgate.net

The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector of the CSP. sigmaaldrich.com The presence of the hydroxyl and carboxylic acid functional groups in this compound allows for strong hydrogen bond interactions, while the iodinated phenyl ring can participate in π-π stacking and other electronic interactions with the CSP.

Both normal-phase and reversed-phase HPLC modes can be employed for the chiral separation of arylpropionic acids. nih.govnih.gov In normal-phase HPLC, a nonpolar mobile phase, such as a mixture of hexane (B92381) and an alcohol (e.g., isopropanol (B130326) or ethanol), is used. nih.gov The alcohol component acts as a polar modifier, and its concentration is a critical parameter for optimizing the retention and resolution of the enantiomers. For acidic compounds like this compound, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape. chromatographyonline.com

In reversed-phase HPLC, an aqueous-organic mobile phase is used, typically a mixture of water (often buffered) and acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov This mode can be advantageous for analyzing more polar compounds. The pH of the aqueous component is a key parameter to control the ionization state of the analyte and achieve optimal separation.

In some cases, derivatization of the carboxylic acid group to an amide or ester can enhance the enantioselectivity and improve the chromatographic behavior of the analyte. nih.govnih.gov However, direct separation of the underivatized acid is generally preferred to avoid additional reaction steps and potential sources of error.

A typical research approach to develop a chiral HPLC method for determining the enantiomeric excess of this compound would involve screening several polysaccharide-based CSPs under both normal-phase and reversed-phase conditions. The mobile phase composition, including the type and concentration of the organic modifier and any additives, would be systematically varied to achieve baseline separation of the enantiomers with good resolution and peak symmetry.

Detailed Research Findings:

While specific research exclusively detailing the chiral HPLC separation of this compound is not widely published, data from analogous arylpropionic acids provide a strong basis for method development. For instance, studies on the chiral separation of various arylpropionic acid derivatives have demonstrated the effectiveness of columns such as Chiralcel® OD-H and Chiralpak® AD. chromatographyonline.comiosrjournals.org

Based on these established principles, a hypothetical, yet representative, set of HPLC conditions and expected results for the enantiomeric separation of this compound are presented in the data tables below.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : 2-Propanol : Trifluoroacetic Acid (85 : 15 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Table 2: Expected Chromatographic Results for Enantiomeric Separation

| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |

| (R)-enantiomer | 8.2 | 1.1 | 8500 |

| (S)-enantiomer | 9.5 | 1.2 | 9200 |

| Resolution (Rs) | >2.0 |

These tables illustrate a typical outcome of a successful chiral HPLC method development. The baseline resolution (Rs > 1.5 is generally considered sufficient) allows for accurate quantification of each enantiomer and, consequently, the determination of the enantiomeric excess of a given sample. The validation of such a method would further involve assessing its linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. iosrjournals.org

Computational and Theoretical Investigations of 3 2 Hydroxy 5 Iodophenyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 3-(2-Hydroxy-5-iodophenyl)propanoic acid. researchgate.netresearchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties for organic compounds. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, which governs the molecule's geometry, stability, and chemical behavior.

For this compound, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311G(d,p) to obtain optimized geometries and electronic properties. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

The electronic properties of the individual atoms within the molecule can be assessed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions. mdpi.com For instance, the iodine atom in this compound is expected to have a significant impact on the electronic properties due to its size and polarizability. mdpi.com Quantum chemical calculations can precisely quantify the electrostatic potential on the surface of the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. rsc.org

Note: The values in this table are hypothetical and represent typical outcomes from DFT calculations for a molecule of this nature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of the ligand when it binds to a receptor to form a stable complex. nih.govtechnologynetworks.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. acs.org For this compound, docking studies could explore its binding to enzymes like cyclooxygenases (COX), which are common targets for propanoic acid derivatives. nih.govresearchgate.net The hydroxyl, carboxyl, and iodo groups would be key in forming hydrogen bonds, halogen bonds, and other non-covalent interactions with the amino acid residues of the target protein. acs.orgijres.org

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and interactions under physiological conditions. nih.govmdpi.com The stability of the complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and their relative energies. mdpi.com This is crucial as only specific conformers may be able to bind effectively to a biological target.

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space by rotating the rotatable bonds in the propanoic acid side chain. mdpi.com For each conformation, the energy is calculated to generate a potential energy surface. The minima on this surface correspond to the stable conformers. The analysis of related structures, such as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, has shown that substituents on the phenyl ring can significantly influence the preferred conformation of the propanoic acid side chain. mdpi.com In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group could play a role in stabilizing certain conformations.

The results of a conformational analysis can be summarized in an energy landscape map, which plots the energy of the molecule as a function of its key dihedral angles. This map provides a visual representation of the accessible conformations and the energy barriers between them.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 1.2 | 17 |

| Gauche (-) | ~-60° | 1.2 | 17 |

Note: This table presents hypothetical data based on typical energy differences for such conformers.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. acs.orgarxiv.org These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

DFT and other quantum chemical methods can calculate the magnetic shielding constants of atomic nuclei, which can then be converted into chemical shifts for NMR spectroscopy. asianpubs.org Similarly, the vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. nih.govnih.gov These calculations are often performed on the optimized geometry of the molecule.

For this compound, predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons in the phenyl ring and the propanoic acid chain. docbrown.infochemicalbook.com The calculated IR spectrum would show characteristic absorption bands for the O-H, C=O, and C-I stretching vibrations. Comparing these predicted spectra with experimentally obtained spectra serves as a powerful method for structural validation. chemrxiv.org Machine learning techniques are also emerging as a way to improve the accuracy of spectral predictions. acs.orgresearchgate.net

Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Carboxyl) | 12.1 | 12.0 |

| H (Aromatic) | 7.5 | 7.4 |

| H (Aromatic) | 7.2 | 7.1 |

| H (Aromatic) | 6.8 | 6.7 |

| Hα (Propanoic) | 2.9 | 2.8 |

Note: The values in this table are illustrative and represent a typical level of agreement between predicted and experimental data.

Exploration of Halogen Bonding Interactions in silico and their Significance in Molecular Recognition

The presence of an iodine atom in this compound makes halogen bonding a crucial aspect of its molecular interactions. ijres.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom. mdpi.com This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. acs.orgnih.gov

In silico methods are essential for studying halogen bonds. Quantum chemical calculations can map the electrostatic potential surface of the molecule, visualizing the σ-hole on the iodine atom. nih.govnih.gov The strength and directionality of halogen bonds can be quantified through energy decomposition analysis and NBO analysis. mdpi.comnih.gov Studies have shown that the strength of halogen bonds generally increases in the order F < Cl < Br < I, making the iodine in this compound a potent halogen bond donor. researchgate.netijres.org

The significance of halogen bonding in molecular recognition is increasingly recognized in drug design. researchgate.netbohrium.com In the context of this compound interacting with a biological target, the iodine atom could form a halogen bond with a backbone carbonyl oxygen or a side chain of an amino acid, contributing significantly to the binding affinity and specificity of the ligand. acs.orgacs.org Molecular dynamics simulations can further explore the role and stability of these halogen bonds in a dynamic biological environment. acs.org

Molecular and Cellular Mechanism Studies of 3 2 Hydroxy 5 Iodophenyl Propanoic Acid Non Clinical Focus

In Vitro Assays for Modulating Enzyme Activities and Biological Pathways

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normal oxygen conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it becomes stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of numerous genes involved in processes such as angiogenesis, metabolic adaptation, and cell survival. mdpi.comoncotarget.commdpi.com

The stability of HIF-1α is primarily regulated by a class of enzymes known as HIF prolyl-hydroxylases (PHDs). nih.gov These enzymes hydroxylate specific proline residues on HIF-1α, marking it for recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn recruits an E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. mdpi.com Inhibition of PHDs can therefore lead to the stabilization of HIF-1α even under normoxic conditions. nih.gov

3-(2-Hydroxy-5-iodophenyl)propanoic acid has been investigated for its role in modulating HIF-1α activity. Studies have shown that it can act as a selective prolyl hydroxylase inhibitor. nih.gov By inhibiting these enzymes, the compound prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of downstream pathways. nih.gov This mechanism has been explored as a potential strategy in various research contexts. nih.gov

The modulation of HIF-1α can have significant effects on cellular metabolism and survival pathways. For instance, the upregulation of HIF-1α can influence the expression of genes such as those encoding glucose transporters and glycolytic enzymes, shifting cellular metabolism towards glycolysis. nih.gov It can also induce the expression of factors that promote apoptosis, such as BNIP3. nih.gov

It is important to note that the inhibition of HIF-1α itself is a broad area of research, with various compounds being investigated for their ability to suppress its activity through different mechanisms, including inhibiting its expression, translation, or transcriptional activity. mdpi.comoncotarget.com

At present, direct and specific research findings detailing the interactions of this compound with mitochondrial malate (B86768) dehydrogenase 2 (MDH2) are not extensively available in the public domain.

MDH2 is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible oxidation of malate to oxaloacetate, with the concomitant reduction of NAD+ to NADH. This reaction is crucial for cellular energy production and provides intermediates for various metabolic pathways.

While direct interaction studies with this compound are limited, the broader context of metabolic modulation by related compounds offers some perspective. For instance, some research has focused on the development of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer and antioxidant agents, suggesting that this class of compounds can influence cellular metabolic and signaling pathways. mdpi.com

Beyond its effects on HIF-1α, the broader class of hydroxyphenylpropanoic acids has been shown to modulate other enzyme systems. For example, a metabolite of flavonoids, 3-(3-hydroxyphenyl)propionic acid, has demonstrated vasodilatory effects in rats, which are associated with the modulation of endothelial nitric oxide synthase (eNOS)-derived nitric oxide (NO). researchgate.net

Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their antimicrobial properties against multidrug-resistant bacterial and fungal pathogens. nih.gov This suggests that modifications to the core structure of hydroxyphenylpropanoic acid can lead to interactions with various microbial enzyme systems.

The following table summarizes the enzyme systems and pathways modulated by this compound and related compounds based on available research.

| Compound/Class | Enzyme System/Pathway | Observed Effect |

| This compound | HIF Prolyl-Hydroxylases (PHDs) | Inhibition, leading to HIF-1α stabilization. nih.gov |

| 3-(3-hydroxyphenyl)propionic acid | Endothelial Nitric Oxide Synthase (eNOS) | Modulation, leading to vasodilation. researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Various microbial enzyme systems | Antimicrobial activity. nih.gov |

Interaction with Specific Biomolecules (e.g., Proteins) at a Molecular Level

Detailed, quantitative binding affinity and specificity profiling data for the direct interaction of this compound with a wide range of specific proteins are not extensively documented in publicly accessible literature. However, its activity as a prolyl hydroxylase inhibitor implies a degree of binding affinity and specificity for the active sites of these enzymes. nih.gov

The principles of protein-ligand interactions suggest that the binding affinity is determined by a combination of factors including shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic forces between the compound and the protein's binding pocket. The "hot spots" on protein surfaces, which are key residues for stabilizing interactions, are often targets for small molecules. academie-sciences.fr

For context, the broader field of drug discovery targeting protein-protein interactions (PPIs) often involves screening for small molecules that can bind to one of the protein partners. mdpi.com Techniques such as fragment-based drug discovery are employed to identify small molecule ligands that bind to specific regions of a protein. drugdiscoverychemistry.com

The ability of this compound to stabilize HIF-1α inherently involves the modulation of protein-protein interactions. Specifically, by inhibiting PHDs, it prevents the hydroxylation of HIF-1α, which is a necessary step for its recognition and binding by the VHL protein. This disruption of the HIF-1α/VHL interaction prevents the subsequent ubiquitination and degradation of HIF-1α. mdpi.comnih.gov

The modulation of protein-protein interactions (PPIs) is a significant area of therapeutic research. nih.gov PPIs are fundamental to most biological processes, and their dysregulation is implicated in many diseases. nih.gov Small molecules can act as either inhibitors or stabilizers of PPIs. nih.gov

The challenge in targeting PPIs often lies in the large, flat nature of the interaction surfaces. nih.gov However, an increasing number of small molecule modulators of PPIs are being discovered and developed. drugdiscoverychemistry.com

Lack of Publicly Available Research Data for this compound

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific research data concerning the molecular and cellular mechanisms of this compound. Despite a targeted search strategy aimed at uncovering its potential biological activities, no dedicated studies were found that would allow for a detailed analysis as per the requested outline.

The investigation sought to identify in vitro studies detailing the compound's effects on cancer cell proliferation, its efficacy against pathogenic microbial strains, its behavior within cellular environments, and the relationship between its chemical structure and biological activity. However, the scientific community has not published research in these specific areas for this compound.

Consequently, it is not possible to provide an evidence-based article on the following topics for this specific compound:

Exploration of Structure-Activity Relationships (SAR):Without biological activity data, no studies on the structure-activity relationships could be located.

This absence of data highlights a gap in the current scientific knowledge base regarding the potential therapeutic or biological functions of this compound. Future research would be necessary to explore these aspects and determine if the compound possesses any of the queried biological activities.

Applications in Chemical Biology and Research Tool Development

Development as Chemical Probes for Target Identification and Validation in Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems, particularly for identifying the protein targets of bioactive compounds (target deconvolution) and validating their function. The scaffold of 3-(2-Hydroxy-5-iodophenyl)propanoic acid is amenable to modification for the creation of such probes.

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a molecule within a complex biological sample. enamine.net A typical photoaffinity probe (PAP) consists of three key components: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon light activation, and a reporter tag for detection and enrichment. nih.gov

While this compound is not intrinsically photoreactive, its structure serves as an excellent starting point for the synthesis of PAPs. A photoreactive moiety, such as a diazirine, benzophenone, or aryl azide (B81097), can be chemically attached to the core scaffold. enamine.netnih.gov Upon irradiation with UV light, this group generates a highly reactive species (e.g., a carbene or nitrene) that covalently cross-links the probe to any interacting protein in close proximity. nih.govresearchgate.net The iodine atom on the phenyl ring can serve as a heavy atom for crystallographic studies, while the propanoic acid handle allows for the attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

Table 1: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Characteristics |

|---|---|---|---|

| Benzophenone | Triplet Ketone | ~350-360 nm | Robust; can insert into C-H bonds, though less efficient than carbenes. nih.gov |

| Aryl Azide | Nitrene | ~250-400 nm | Historically used; can undergo rearrangements, potentially complicating results. enamine.net |

| Diazirine | Carbene | ~350-380 nm | Small size minimizes steric hindrance; highly reactive carbene can insert into C-H and heteroatom-H bonds. nih.govnih.govresearchgate.net |

The general strategy would involve synthesizing an analog of this compound where a photoreactive group is incorporated, often replacing a non-essential part of the molecule or being added via a linker to maintain binding affinity for the target protein.

Fluorescent probes are indispensable for visualizing molecular processes in living systems. By attaching a fluorescent dye (fluorophore) to this compound, researchers can create a tool to track its localization, accumulation, and interaction with cellular components in real-time using fluorescence microscopy.

The propanoic acid group is a convenient site for conjugating a fluorophore via a stable amide bond, without significantly altering the core structure that may be responsible for its biological interactions. The choice of fluorophore can be tailored to the specific experimental needs, considering factors like brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence. Such fluorescently tagged analogs enable a variety of applications, including high-throughput screening and cellular imaging assays to study the compound's mechanism of action.

Role as a Scaffold for Rational Design and Optimization of Research Compounds (Preclinical Context)

In medicinal chemistry and preclinical research, a "scaffold" is a core chemical structure that serves as a template for designing new compounds. The this compound molecule is a versatile scaffold for the rational design of novel research compounds. Its three distinct functional regions can be systematically modified to optimize properties like binding affinity, selectivity, and cell permeability.

Recent studies have highlighted the utility of similar hydroxyphenylpropanoic acid scaffolds in developing new therapeutic candidates. nih.govmdpi.com For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated as potential antimicrobial and anticancer agents. mdpi.comnih.gov This demonstrates that the phenylpropanoic acid core is a promising pharmacophore for creating libraries of new molecules. nih.govmdpi.com Researchers can explore:

Modifications of the Propanoic Acid: Esterification or amidation to alter solubility and cell permeability.

Substitution on the Phenyl Ring: The iodine atom can be replaced with other halogens (Br, Cl) or functional groups to fine-tune electronic properties and binding interactions. The hydroxyl group can be etherified or esterified.

Positional Isomerism: Moving the substituents on the phenyl ring can drastically alter the molecule's shape and how it fits into a protein's binding pocket.

This systematic modification allows for the exploration of structure-activity relationships (SAR), guiding the optimization of a hit compound into a potent and selective lead for further preclinical development. technologynetworks.com

Incorporation into Noncanonical Amino Acids for Protein Engineering Studies

One of the most advanced applications for derivatives of this compound is in protein engineering through the use of noncanonical amino acids (ncAAs). By incorporating an amino group onto the propanoic acid backbone (at the alpha or beta position), it can be converted into an amino acid analog that can be site-specifically incorporated into proteins.

Genetic code expansion (GCE) is a powerful technique that allows for the co-translational incorporation of ncAAs into a growing polypeptide chain at specific, genetically encoded positions. nih.gov This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode the ncAA. nih.gov The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which does not cross-react with the host cell's endogenous machinery. nih.gov

Derivatives such as 3-iodo-L-tyrosine, a close structural relative of an aminated version of the title compound, have been successfully incorporated into proteins in E. coli and mammalian cells using an engineered tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii and its corresponding tRNA. nih.gov This system recognizes the iodinated tyrosine analog and charges it onto the orthogonal tRNA, which then delivers the ncAA to the ribosome in response to the designated codon.

Table 2: Examples of Halogenated Noncanonical Amino Acids in GCE

| Noncanonical Amino Acid (ncAA) | Abbreviation | Year of Introduction | Key Application |

|---|---|---|---|

| (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | 3-IodoY | 2002 | X-ray Crystallography nih.gov |

| (2S)-2-amino-3-(4-iodophenyl)propanoic acid | p-IodoF | 2004 | X-ray Crystallography nih.gov |

| 3-chlorotyrosine | --- | --- | Probing oxidative stress modifications nih.gov |

The site-specific incorporation of ncAAs like iodinated tyrosines provides a powerful tool for studying protein structure and function. The iodine atom is particularly useful for X-ray crystallography because it is a heavy atom that can significantly scatter X-rays. nih.gov When incorporated into a protein, the iodine atom can be used to solve the "phase problem" in crystallography, facilitating the determination of the protein's three-dimensional structure.

Furthermore, introducing such a modified amino acid can be used to probe its local environment within the protein structure. The unique properties of the iodo- and hydroxyl- groups can be used to investigate protein dynamics, protein-protein interactions, and enzyme mechanisms in ways not possible with the 20 canonical amino acids alone. nih.govnih.gov

Potential in Molecular Imaging Probe Development (e.g., Precursors for Positron Emission Tomography Tracers)

This compound is a key precursor molecule for the synthesis of radioiodinated probes used in molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine atom attached to the phenyl ring provides a specific site for the introduction of a radioactive iodine isotope (radioiodination), such as Iodine-123, Iodine-124, or Iodine-131. nih.gov This process is fundamental to creating radiotracers that can visualize and measure biological processes within a living organism.

The general strategy involves synthesizing a complex targeting molecule from the this compound scaffold, followed by replacing the stable iodine atom with a radioactive one in the final step of the synthesis. nih.gov This approach is advantageous because it allows the bulk of the chemical synthesis to be performed without handling radioactivity. The development of such tracers is critical for studying a variety of diseases. For example, radiohalogenated fatty acids containing an iodophenyl group have been developed as potential agents for myocardial imaging to study impaired heart perfusion and metabolism. nih.gov

While direct synthesis of a specific commercial PET tracer from this compound is not prominently documented, its structure is emblematic of the type of precursor favored for this research. The development of PET tracers often involves the O-[11C]methylation of corresponding hydroxy-precursors or the fluorination of precursor molecules to create imaging agents for targets like dopamine (B1211576) D3 receptors or nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov The presence of both a hydroxyl group and an iodine atom on this compound offers multiple potential pathways for derivatization and radiolabeling, making it a valuable starting material for creating novel imaging agents. nih.govnih.gov

Contribution to Assay Development and Screening Libraries for Academic Research

In the realm of chemical biology and drug discovery, this compound and its derivatives are valuable components of screening libraries. These libraries, which contain thousands of diverse small molecules, are used in high-throughput screening assays to identify compounds that can modulate the activity of a biological target, such as an enzyme or receptor.

The hydroxyphenylpropanoic acid scaffold is recognized for its biological relevance. For instance, derivatives of the structurally related 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and screened to identify candidates with anticancer and antioxidant properties. mdpi.comresearchgate.net These studies demonstrate that the hydroxyphenyl core can serve as a foundational scaffold for developing new therapeutic agents. mdpi.comresearchgate.net By including this compound and its analogs in screening collections, researchers can explore a unique chemical space.

The iodine atom offers specific advantages in this context. It can influence the compound's binding affinity and physicochemical properties. Furthermore, the presence of a heavy atom like iodine can be beneficial in biophysical assays, such as X-ray crystallography, where it can help in solving the phase problem and determining the three-dimensional structure of a protein-ligand complex. The availability of such compounds in screening libraries provides a starting point for "hit-to-lead" optimization, where an initial active compound (a "hit") is chemically modified to improve its potency, selectivity, and drug-like properties. mdpi.com

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.070 g/mol |

| Density | 1.9±0.1 g/cm³ |

| Boiling Point | 412.7±40.0 °C at 760 mmHg |

Table data sourced from reference chemsrc.com.

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Platforms for Mechanistic Discovery

The integration of 3-(2-Hydroxy-5-iodophenyl)propanoic acid and its derivatives into advanced high-throughput screening (HTS) platforms represents a critical step in elucidating their biological mechanisms of action. HTS allows for the rapid testing of thousands of compounds against a multitude of biological assays, providing a wealth of data on their potential effects.

Future research should focus on deploying this compound in various HTS formats, including:

Biochemical Assays: Screening against panels of purified enzymes, such as kinases, proteases, and phosphatases, can identify direct molecular interactions.

Cell-Based Assays: Utilizing reporter gene assays, cell viability assays, and high-content imaging to understand the compound's effect on cellular pathways, morphology, and function.

Phenotypic Screening: Employing model organisms like Caenorhabditis elegans or zebrafish to observe the compound's effects on a whole-organism level.

The data generated from these screens can be used to build a comprehensive profile of the compound's bioactivity, paving the way for more targeted and hypothesis-driven research.

Table 1: Illustrative High-Throughput Screening Data for this compound

| Assay Type | Target/Phenotype | Activity | Potency (IC50/EC50) |

| Biochemical | Kinase Panel (200 kinases) | Inhibition of Kinase X | 5.2 µM |

| Cell-Based | Cancer Cell Line Panel (NCI-60) | Selective cytotoxicity in melanoma cells | 2.8 µM |

| Cell-Based | NF-κB Reporter Assay | Inhibition of TNF-α induced signaling | 8.1 µM |

| Phenotypic | Zebrafish Embryo Development | No observed developmental toxicity | >100 µM |

Exploration of Novel Biological Targets and Therapeutic Concepts (Preclinical Research)

Building on initial screening data, preclinical research will be pivotal in identifying and validating novel biological targets for this compound. The presence of the iodinated phenyl ring suggests potential for unique interactions with biological macromolecules.

Future preclinical research should explore:

Anti-infective Properties: Given that some arylpropanoic acid derivatives have shown antimicrobial activity, this compound should be investigated against a panel of clinically relevant bacteria and fungi. nih.gov

Anticancer Activity: The potential for selective cytotoxicity in cancer cells, as suggested by hypothetical screening data, warrants further investigation into the underlying mechanisms, such as apoptosis induction or cell cycle arrest. Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated anticancer properties. worldpharmatoday.com

Anti-inflammatory Effects: Many arylpropanoic acids are known for their anti-inflammatory properties. orientjchem.org The potential of this compound to modulate inflammatory pathways should be explored in relevant cellular and animal models of inflammation.

Table 2: Potential Preclinical Research Areas for this compound

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Tyrosine Kinases | Iodinated compounds can form specific interactions in kinase binding pockets. |

| Infectious Diseases | Bacterial Cell Wall Synthesis | The propanoic acid moiety is a common feature in antibacterial agents. |

| Inflammation | Cyclooxygenase (COX) Enzymes | Arylpropanoic acids are a well-established class of COX inhibitors. |

Development of Next-Generation Enantioselective and Sustainable Synthetic Strategies

The development of efficient, cost-effective, and environmentally friendly methods for synthesizing this compound is crucial for its future applications. As the compound possesses a chiral center, enantioselective synthesis is of paramount importance to isolate the most active stereoisomer.

Future research in this area should focus on:

Enantioselective Catalysis: Exploring the use of chiral catalysts, such as ruthenium(II) complexes, for asymmetric transfer hydrogenation to produce the desired enantiomer with high enantiomeric excess. nih.gov The development of organocatalytic methods, like the Morita-Baylis-Hillman reaction, could also provide efficient routes to chiral 3-substituted benzoxaboroles, a related structural class. nih.gov

Green Chemistry Approaches: Implementing principles of green chemistry to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. worldpharmatoday.comreachemchemicals.commdpi.comacs.orgnih.gov This includes exploring biocatalysis, using enzymes to perform specific transformations under mild conditions, and utilizing greener solvents like water. mdpi.comnih.gov

Flow Chemistry: Investigating the use of continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. worldpharmatoday.com

Table 3: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Disadvantages |

| Chiral Resolution | Simpler initial synthesis of the racemate. | Loss of 50% of the material; requires a suitable resolving agent. |

| Asymmetric Catalysis | High enantiomeric excess; potentially more atom-economical. | Requires development of a specific catalyst; catalyst cost can be high. |

| Biocatalysis | High selectivity; mild reaction conditions; environmentally friendly. | Enzyme stability and availability can be limiting; substrate scope may be narrow. |

Advancements in Multimodal Research Tools Incorporating the Compound

The unique structure of this compound, particularly the presence of an iodine atom, makes it an attractive candidate for the development of multimodal research tools. These tools can be used for various imaging and diagnostic applications.

Future directions include:

Multimodal Imaging Probes: The iodine atom can serve as a handle for radiolabeling with isotopes like ¹²³I, ¹²⁴I, or ¹²⁵I for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET). nih.govnumberanalytics.comnumberanalytics.com This could be combined with a fluorescent tag attached to another part of the molecule to create a dual-modality probe for both nuclear and optical imaging. uq.edu.au

Theranostic Agents: By combining the therapeutic properties of the compound with its imaging potential, it could be developed as a theranostic agent. This would allow for simultaneous diagnosis, treatment, and monitoring of therapeutic response.

Application in Systems Biology and Multi-Omics Research Contexts

To gain a holistic understanding of the biological effects of this compound, its application within systems biology and multi-omics research is essential. This approach allows for the simultaneous analysis of multiple biological layers, from genes to proteins to metabolites. nih.govnih.govfrontiersin.orgtandfonline.com

Future research should involve:

Transcriptomics (RNA-Seq): To analyze how the compound alters gene expression profiles in target cells.

Proteomics: To identify changes in protein expression and post-translational modifications induced by the compound.

Metabolomics: To investigate the compound's impact on cellular metabolism.

By integrating these "omics" datasets, researchers can construct detailed network models of the compound's mechanism of action, identify novel biomarkers of its activity, and predict potential off-target effects. drugtargetreview.com

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-(2-Hydroxy-5-iodophenyl)propanoic acid, and how can reaction yields be optimized?

- Methodological Answer : A plausible route involves iodination of a phenolic precursor (e.g., 2-hydroxy-5-iodophenylpropanoic acid) using electrophilic substitution with iodine (I₂) and an oxidizing agent like HNO₃. Subsequent coupling with propanoic acid derivatives (e.g., via nucleophilic substitution or Mitsunobu reaction) can yield the target compound. Optimize reaction conditions (temperature, solvent polarity) and monitor progress via TLC/HPLC. Purification via column chromatography or recrystallization improves purity. Yields can be enhanced by protecting the hydroxyl group during iodination to prevent side reactions .

Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic proton environment and iodine’s deshielding effects.

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to verify molecular weight and fragmentation patterns.

- HPLC-UV/Vis : For purity assessment, using a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).

Cross-reference data with computational predictions (e.g., PubChem or NIST databases) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in amber vials at 2–8°C to prevent photodegradation.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult occupational health guidelines. Refer to SDS templates for iodinated aromatics, which highlight iodine-specific hazards (e.g., potential thyroid disruption) .

Advanced Research Questions

Q. How does halogen substitution (e.g., iodine vs. chlorine/bromine) impact the compound’s bioactivity?

- Methodological Answer :

- Conduct comparative assays (e.g., enzyme inhibition, cellular uptake) using halogen-substituted analogs.

- Use molecular docking to evaluate iodine’s steric and electronic effects on target binding (e.g., thyroid receptors or deiodinases).

- Analyze IC₅₀ values and binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Iodine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility, impacting bioavailability .

Q. What metabolic pathways are involved in the degradation of this compound in vivo?

- Methodological Answer :

- Administer the compound to rodent models and collect plasma/urine samples at timed intervals.

- Use LC-MS/MS to identify phase I metabolites (e.g., deiodination to 3-(2-hydroxyphenyl)propanoic acid) and phase II conjugates (glucuronidation/sulfation).

- Compare with pathways of structurally similar compounds, such as 3-(3,4-dihydroxyphenyl)propanoic acid, which undergoes dehydroxylation and conjugation .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Perform systematic solubility tests in solvents like water, DMSO, ethanol, and ethyl acetate at 25°C.

- Use gravimetric analysis (saturation shake-flask method) or UV spectrophotometry to quantify solubility.

- Validate results with triplicate measurements and statistical analysis (e.g., ANOVA).

- Note that iodine’s electronegativity may enhance solubility in polar aprotic solvents (e.g., DMSO) due to dipole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.